Z-His-Ala-OH

Descripción general

Descripción

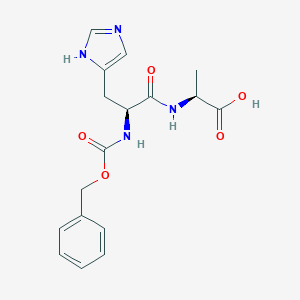

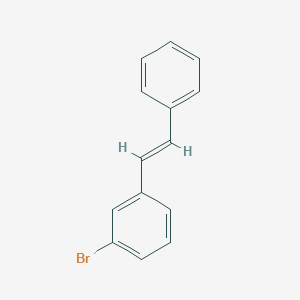

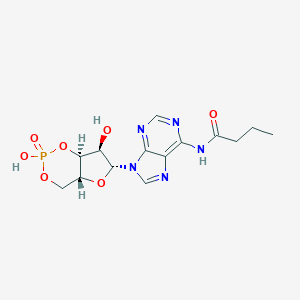

“Z-His-Ala-OH” is a compound that is likely a dipeptide, consisting of two amino acids, histidine (His) and alanine (Ala), linked together. The “Z” in the name stands for the protecting group, benzyloxycarbonyl .

Synthesis Analysis

The synthesis of “Z-His-Ala-OH” would likely involve the coupling of the amino acid alanine with histidine, both protected by the benzyloxycarbonyl (Z) group . The synthesis could be achieved through standard peptide coupling reactions, such as those involving carbodiimides or other peptide coupling reagents .

Molecular Structure Analysis

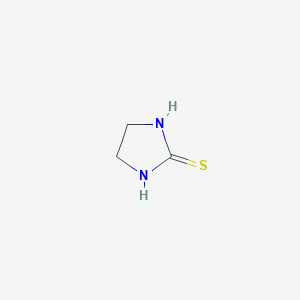

The molecular structure of “Z-His-Ala-OH” would consist of the two amino acids, histidine and alanine, linked together by a peptide bond. The benzyloxycarbonyl (Z) group would be attached to the nitrogen of the histidine amino acid, protecting it .

Chemical Reactions Analysis

The chemical reactions involving “Z-His-Ala-OH” would likely involve the cleavage of the peptide bond or the removal of the protecting group. The exact reactions would depend on the conditions and the reagents used .

Physical And Chemical Properties Analysis

The physical and chemical properties of “Z-His-Ala-OH” would depend on its exact molecular structure. For example, the presence of the benzyloxycarbonyl (Z) group could make the compound more hydrophobic .

Aplicaciones Científicas De Investigación

Green Synthesis in Food Industry Research by Ungaro et al. (2015) demonstrates a green technology approach for synthesizing high-solubility, low-toxicity compounds like Ala-Phe, which is a potential substitute for caffeine as a food additive. This study provides insights into the synthesis of similar compounds starting from Z-Ala-OH, showcasing the application of biocatalysis and magnetic nanoparticles in creating environmentally friendly production methods for food industry additives (Ungaro et al., 2015).

Advancements in Peptide Chemistry The work by Salam et al. (2008) on the kinetically controlled synthesis of N-benzyloxycarbonyl (Z)-dipeptides, including Z-Gly-Ala-OH, highlights advancements in peptide chemistry. Using cysteine protease papain as a catalyst, this study improves our understanding of enzymatic peptide bond formation, potentially impacting the synthesis of bioactive peptides and their applications in therapeutics and research (Salam et al., 2008).

Metal Ion Binding Studies Buglyó et al. (2016) explore the metal ion binding capabilities of dipeptide hydroxamic acids, including those derived from Z-protected amino acids like Z-L-Ala-L-AlaN(Me)OH. This study contributes to our understanding of how such compounds interact with metal ions, which is crucial for the development of chelating agents in medicinal chemistry and environmental remediation (Buglyó et al., 2016).

Photocatalytic Applications Wang et al. (2021) detail the synthesis of Zn3(OH)2V2O7·2H2O nanocables using DL-Alanine (DL-Ala) and investigate their applications in removing organic dyes from aqueous solutions. The study highlights the role of alanine derivatives in directing the formation of nanocables and their potential use as efficient adsorbents due to their selective adsorption behavior and high adsorption capacity (Wang et al., 2021).

Sensor Development He et al. (2021) develop a dual-channel fluorescent signal response chemosensor for selective sensing of Zn(II) and OH- in biosystems. This work underscores the importance of Z-His-Ala-OH and similar compounds in creating sensors that can monitor critical ions in clinical, medical, and environmental testing contexts (He et al., 2021).

Enhanced Material Properties Tang et al. (2019) report on a smart optical metallo-hydrogel, demonstrating tunable fluorescence, stretchability, shape-memory, and self-healing properties. Their findings suggest potential applications for materials derived from Z-His-Ala-OH and related compounds in information transmission, wearable devices, and flexible sensors, emphasizing the versatility and applicability of such materials in advanced technology (Tang et al., 2019).

Safety And Hazards

Based on the available information, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O5/c1-11(16(23)24)20-15(22)14(7-13-8-18-10-19-13)21-17(25)26-9-12-5-3-2-4-6-12/h2-6,8,10-11,14H,7,9H2,1H3,(H,18,19)(H,20,22)(H,21,25)(H,23,24)/t11-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHDXSNRWRHJRT-FZMZJTMJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801208996 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Z-His-Ala-OH | |

CAS RN |

13056-38-7 | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13056-38-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Alanine, N-[N-[(phenylmethoxy)carbonyl]-L-histidyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801208996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(E)-(6-Ethoxy-1,3-benzothiazol-2-yl)diazenyl]-N,N-dimethylaniline](/img/structure/B79603.png)